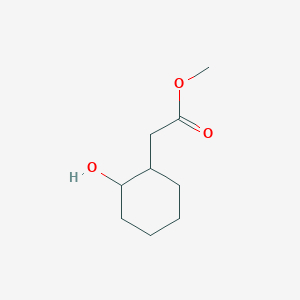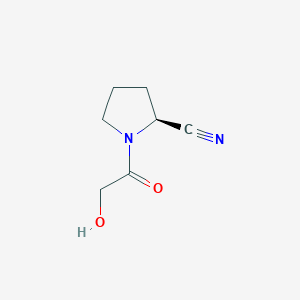
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyacetyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-proline or its derivatives.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile would involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminum hydride) or H₂ (Hydrogen) with a catalyst.
Substitution: Reagents like alkyl halides for ether formation or acyl chlorides for ester formation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism by which (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile: The enantiomer of the compound, which may have different biological activities.
1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile: The racemic mixture of both enantiomers.
1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide: A similar compound with an amide group instead of a nitrile group.
Uniqueness
Chirality: The (S)-enantiomer may exhibit unique biological activities compared to the ®-enantiomer.
Functional Groups: The combination of hydroxyacetyl and nitrile groups provides unique reactivity and potential for diverse chemical transformations.
This detailed overview of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile covers its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(2S)-1-(2-hydroxyacetyl)pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H10N2O2/c8-4-6-2-1-3-9(6)7(11)5-10/h6,10H,1-3,5H2/t6-/m0/s1 |
InChI Key |
HOAXAMIXIJSFGP-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CO)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide](/img/structure/B13074759.png)



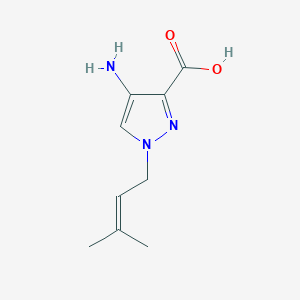
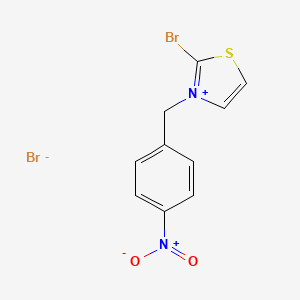
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074801.png)
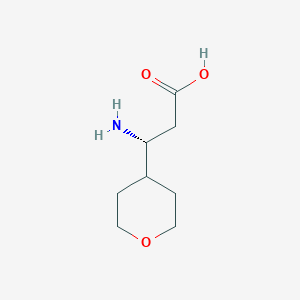

![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)
![4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13074815.png)

